molecular formula C9H13NOS B8105297 1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene

1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene

Cat. No.: B8105297
M. Wt: 183.27 g/mol
InChI Key: FCYXDNNCRYDLPW-UHFFFAOYSA-N
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Description

1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene is an organosulfur compound with the molecular formula C8H11NOS. It is characterized by the presence of a methyl group attached to a benzene ring, along with a sulfonimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene typically involves the introduction of the sulfonimidoyl group to a methylbenzene derivative. One common method is the reaction of 1-methyl-4-bromobenzene with a sulfonimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene involves its interaction with various molecular targets. The sulfonimidoyl group can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-((S-methylsulfonimidoyl)methyl)benzene
  • 1-Methyl-2-((S-methylsulfonimidoyl)methyl)benzene
  • 4-Methyl-1-((S-methylsulfonimidoyl)methyl)benzene

Uniqueness

1-Methyl-4-((S-methylsulfonimidoyl)methyl)benzene is unique due to the specific positioning of the methyl and sulfonimidoyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

imino-methyl-[(4-methylphenyl)methyl]-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-8-3-5-9(6-4-8)7-12(2,10)11/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYXDNNCRYDLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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